4-Chloro-3-(trifluoromethyl)benzenesulfonamide

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

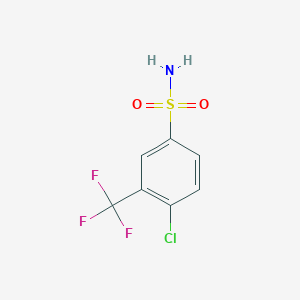

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature follows the established conventions for naming aromatic sulfonamide compounds, where the base structure is benzenesulfonamide with specific substituents identified by their position numbers on the benzene ring. The structural representation reveals a benzene ring substituted at the 3-position with a trifluoromethyl group and at the 4-position with a chlorine atom, while the sulfonamide functional group is attached to the 1-position of the benzene ring.

The molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is O=S(C1=CC=C(Cl)C(C(F)(F)F)=C1)(N)=O, which provides a linear notation of the molecular structure. The International Chemical Identifier string is InChI=1S/C7H5ClF3NO2S/c8-6-2-1-4(15(12,13)14)3-5(6)7(9,10)11/h1-3H,(H2,12,13,14), offering a standardized method for representing the chemical structure. The corresponding International Chemical Identifier Key is ILYYQBMUPMMTHV-UHFFFAOYSA-N, providing a fixed-length condensed digital representation derived from the International Chemical Identifier.

The three-dimensional structural arrangement of this compound demonstrates the spatial orientation of the various functional groups. The trifluoromethyl group at the 3-position contributes significant steric bulk and electronic effects, while the chlorine atom at the 4-position provides additional electronic modulation. The sulfonamide group extends from the benzene ring, creating a specific molecular geometry that influences the compound's chemical behavior and potential interactions with other molecules.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C7H5ClF3NO2S. This formula indicates the presence of seven carbon atoms, five hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom within the molecular structure. The distribution of these atoms reflects the specific substitution pattern of the benzenesulfonamide core with the trifluoromethyl and chloro substituents.

The molecular weight of this compound is 259.63 grams per mole, though some sources report slight variations such as 259.64 grams per mole. These minor differences in reported molecular weight values typically result from rounding conventions or different computational methods used in molecular weight calculations. The relatively high molecular weight compared to simple aromatic compounds results from the presence of multiple heavy atoms, including chlorine, fluorine, sulfur, and the overall complex substitution pattern.

The elemental composition analysis reveals that the compound contains approximately 32.37% carbon, 1.94% hydrogen, 13.65% chlorine, 21.95% fluorine, 5.39% nitrogen, 12.33% oxygen, and 12.34% sulfur by mass. This composition reflects the significant contribution of halogen atoms to the overall molecular mass, with the combined fluorine and chlorine content representing over 35% of the total molecular weight.

Chemical Abstracts Service Registry Number and Regulatory Database Identifiers

The primary Chemical Abstracts Service registry number for this compound is 406233-17-8. This unique numerical identifier serves as the definitive reference for this specific compound within the Chemical Abstracts Service database system, which is maintained by the American Chemical Society. The Chemical Abstracts Service registry number ensures unambiguous identification of the compound across various chemical databases and regulatory systems worldwide.

Additional regulatory and database identifiers provide comprehensive tracking and reference capabilities for this compound. The Merck Index number is MFCD06408809, which corresponds to the entry in the Merck Database. The Public Chemistry Compounds Identifier for this compound is not definitively established in the available sources, though related compounds in the same chemical family have been assigned specific Public Chemistry identifiers.

| Database | Identifier | Type |

|---|---|---|

| Chemical Abstracts Service | 406233-17-8 | Registry Number |

| Merck Database | MFCD06408809 | Index Number |

| International Chemical Identifier Key | ILYYQBMUPMMTHV-UHFFFAOYSA-N | Standard Key |

| Simplified Molecular Input Line Entry System | O=S(C1=CC=C(Cl)C(C(F)(F)F)=C1)(N)=O | Linear Notation |

The regulatory classification of this compound varies depending on the specific jurisdiction and intended use. In research and industrial applications, the compound is typically classified as a research chemical or intermediate compound. The presence of multiple halogen atoms and the sulfonamide functional group may subject this compound to specific regulatory oversight in various countries, particularly those with stringent chemical control regulations.

The compound's registration status in major chemical databases ensures its accessibility for research purposes and facilitates international scientific collaboration. The standardized identifiers enable researchers, regulatory agencies, and commercial entities to maintain consistent records and communication regarding this specific chemical entity across different platforms and geographical regions.

International chemical nomenclature systems may produce additional variations in naming conventions. The compound may be referenced differently in German, French, or other language-specific chemical literature, though the systematic International Union of Pure and Applied Chemistry nomenclature provides the standardized international reference. These linguistic variations are particularly important when conducting comprehensive literature reviews that encompass non-English chemical publications.

The diversity of synonyms and commercial designations reflects the compound's presence in multiple chemical databases, supplier catalogs, and research publications. Researchers must be aware of these various naming conventions to ensure comprehensive coverage when searching chemical literature or procuring the compound for experimental purposes. The standardization provided by the Chemical Abstracts Service registry number remains the most reliable method for unambiguous compound identification across all these various naming systems.

Properties

IUPAC Name |

4-chloro-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2S/c8-6-2-1-4(15(12,13)14)3-5(6)7(9,10)11/h1-3H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYYQBMUPMMTHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429134 | |

| Record name | 4-chloro-3-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406233-17-8 | |

| Record name | 4-chloro-3-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Synthesis of 4-Chloro-3-(trifluoromethyl)benzenesulfonamide

The synthesis of this compound typically involves several steps, starting from readily available precursors. The process often includes nitration, reduction, and sulfonation reactions to achieve the desired product.

Synthetic Route Overview:

- Starting Material: o-Chlorotrifluoromethane

- Reagents: Acetic anhydride, concentrated nitric acid

- Key Steps:

- Nitration of o-chlorotrifluoromethane to form a nitro compound.

- Reduction of the nitro compound to an amine using a hydrazine hydrate system.

- Reaction with triphosgene to yield the final sulfonamide product.

This synthetic method has been optimized to reduce risks and environmental impact, utilizing safer reagents and lower reaction temperatures .

Biological Activities

Research indicates that this compound exhibits promising biological activities, particularly as an enzyme inhibitor. Its unique trifluoromethyl group enhances its interaction with biological targets:

- Enzyme Inhibition: Studies have shown that this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. Molecular docking studies suggest strong binding affinities, indicating potential anti-inflammatory effects .

- Anticancer Properties: The compound serves as an important intermediate for synthesizing sorafenib, a multi-kinase inhibitor used in cancer therapy. Sorafenib targets various kinases involved in tumor growth and angiogenesis .

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry include:

- Drug Development: As a scaffold for designing new pharmaceuticals, particularly those targeting cancer and inflammatory diseases.

- Molecular Docking Studies: Used to predict interactions with target proteins, aiding in the design of more potent derivatives .

Agrochemical Applications

In agriculture, this compound has been explored for its herbicidal properties:

- Herbicidal Activity: Compounds derived from this compound have shown effective herbicidal activity against various weeds. The trifluoromethyl group enhances lipophilicity and metabolic stability, making these compounds more effective as crop protection agents .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of derivatives of this sulfonamide compound. The results indicated that certain derivatives significantly suppressed inflammation markers by approximately 46%, demonstrating the potential for developing new anti-inflammatory drugs .

Case Study 2: Synthesis of Sorafenib

Research on the synthesis of sorafenib highlighted the importance of this compound as a key intermediate. This study focused on optimizing synthetic routes to improve yield and reduce environmental impact during production .

Mechanism of Action

The mechanism of action of 4-Chloro-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-chloro-3-(trifluoromethyl)benzenesulfonamide are compared below with analogous sulfonamides, urea derivatives, and heterocyclic analogs.

Structural Analogs and Substituent Effects

Urea Derivatives

- Cloflucarban (1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-chlorophenyl)urea):

- CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea):

Heterocyclic Derivatives

- Ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]-N-[5-(3,5-dichloro-4-fluoro-phenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]carbamate (I-26) :

- 4,6-Bis(4-chloro-3-(trifluoromethyl)phenoxy)-2-pyrimidinol: Found in C. dichogamus extracts; exhibits insecticidal activity . Phenoxy-pyrimidinol structure increases bioavailability compared to simpler sulfonamides .

Biological Activity

4-Chloro-3-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly its role in modulating chemokine receptors and its implications in various therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms, effects on specific biological pathways, and relevant case studies.

- Chemical Formula : C₇H₅ClF₃NO₂S

- Molecular Weight : 227.63 g/mol

- Structure : The compound features a sulfonamide group attached to a chlorinated aromatic ring with trifluoromethyl substitution.

The primary mechanism of action for this compound involves its ability to modulate the activity of chemokine receptors, particularly CCR2 and CCR9. These receptors are crucial in mediating inflammatory responses and are implicated in various diseases, including autoimmune disorders and cancer.

Chemokine Receptor Modulation

- CCR2 Modulation : This compound has been shown to inhibit the activity of CCR2, which is associated with inflammatory processes. Inhibition of this receptor can reduce the migration of inflammatory cells to sites of injury or disease, thus potentially alleviating conditions like inflammatory bowel disease (IBD) and other chronic inflammatory disorders .

- CCR9 Modulation : Similar to CCR2, modulation of CCR9 has implications in IBD, as it plays a role in the trafficking of T cells to the intestine. Targeting this receptor may provide therapeutic benefits in managing IBD symptoms .

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

In a study examining the effects of this compound on lung inflammation, researchers found that administration of the compound significantly decreased levels of MCP-1 and reduced the recruitment of monocytes to inflamed tissues. This suggests a potential use in treating respiratory conditions characterized by excessive inflammation .

Case Study 2: Cancer Cell Line Studies

Research involving various human cancer cell lines demonstrated that this compound exhibited cytotoxic effects. Specifically, it induced apoptosis in MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells at sub-micromolar concentrations. Flow cytometry analysis confirmed that these effects were dose-dependent, indicating a promising avenue for further investigation into its use as an anticancer agent .

Case Study 3: Toxicological Profile

A toxicological evaluation revealed that while the compound showed promise in therapeutic applications, it also presented risks at higher doses. In rodent studies, liver hypertrophy and nephropathy were noted at doses exceeding 50 mg/kg. These findings underscore the importance of careful dosage management when considering this compound for clinical use .

Q & A

Q. What are the key synthetic routes for preparing 4-chloro-3-(trifluoromethyl)benzenesulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves sulfonylation of a substituted aniline precursor. For example, intermediates like 4-chloro-3-(trifluoromethyl)phenyl isocyanate (CAS 327-78-6) can undergo coupling reactions with sulfonating agents . Reaction optimization often focuses on:

- Temperature control : Higher temperatures (80–100°C) improve sulfonamide bond formation but may degrade thermally sensitive trifluoromethyl groups.

- Catalysts : Use of DMAP (4-dimethylaminopyridine) enhances nucleophilic substitution efficiency in sulfonyl chloride intermediates .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize reactive intermediates but may require post-reaction purification to remove residuals.

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- NMR spectroscopy : H and F NMR confirm substituent positions (e.g., chlorine at C4, trifluoromethyl at C3). The F NMR typically shows a singlet near -60 ppm for the CF group .

- Mass spectrometry : High-resolution MS (e.g., NIST data) validates molecular weight (exact mass: ~285.01 g/mol) and fragmentation patterns .

- X-ray crystallography : Used to resolve ambiguities in sulfonamide conformation, as seen in related 3-(4-chlorobenzenesulfonamido) derivatives .

Q. What are the primary biological targets of this compound in pharmacological studies?

The sulfonamide group and trifluoromethyl substitution make it a potent enzyme inhibitor. Key targets include:

- Urotensin-II (UT) receptors : Acts as a UT antagonist, blocking pressor responses in cardiovascular studies (e.g., SAR101099 analogs) .

- Bacterial enzymes : Inhibits acetyl/propionyl-CoA carboxylases (ACCase), disrupting lipid biosynthesis in pathogens .

Advanced Research Questions

Q. How do structural modifications of this compound impact its pharmacokinetics and target selectivity?

- Trifluoromethyl positioning : The CF group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in neuroactive analogs .

- Sulfonamide substitution : Replacing chlorine with electron-withdrawing groups (e.g., nitro) increases binding affinity to UT receptors but may reduce solubility .

- Case study : In celecoxib analogs, replacing the pyrazole ring with a benzothiadiazine scaffold retained COX-2 inhibition while reducing cardiotoxicity .

Q. How can contradictory data on enzyme inhibition potency be resolved in structure-activity relationship (SAR) studies?

Contradictions often arise from assay variability (e.g., cell vs. tissue models). Mitigation strategies include:

- Standardized assays : Use isogenic cell lines to control for genetic background effects .

- Docking simulations : Molecular dynamics models (e.g., AutoDock Vina) predict binding poses to explain potency differences between CF- and Cl-substituted analogs .

- Meta-analysis : Compare IC values across studies (e.g., UT receptor antagonism in pigs vs. rodents) to identify species-specific effects .

Q. What advanced spectroscopic methods are employed to study degradation products or impurities?

- LC-MS/MS : Identifies trace impurities (e.g., des-chloro byproducts) during synthesis of Sorafenib intermediates .

- Tandem MS/MS : Resolves isobaric impurities in celecoxib derivatives, such as positional isomers of trifluoromethyl groups .

- Solid-state NMR : Probes crystalline polymorphs, critical for bioavailability in drug formulations .

Q. How is this compound utilized in multicomponent reactions (MCRs) for complex molecule synthesis?

- Suzuki-Miyaura coupling : The aryl chloride moiety enables cross-coupling with boronic acids to generate biaryl sulfonamides .

- Click chemistry : Azide-alkyne cycloaddition with propargylamine derivatives creates triazole-linked analogs with enhanced antimicrobial activity .

Methodological Considerations

Q. Designing in vivo efficacy studies: What parameters are critical for evaluating antinociceptive or cardiovascular effects?

- Dose optimization : In rodent models, 1–10 mg/kg oral doses of UT antagonists show peak plasma concentrations at 2–4 hours .

- Endpoint selection : For antinociception, measure latency in hot-plate tests; for cardiovascular studies, monitor blood pressure responses to UII peptides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.